N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide
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Overview
Description
N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide typically involves multiple steps:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through the reaction of 2-aminophenol with a suitable ketone under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The benzoxazepine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group. This reaction is usually carried out in the presence of a base such as triethylamine.
Attachment of the Butanamide Moiety: The final step involves the coupling of the sulfamoyl-substituted benzoxazepine with butanoyl chloride to form the target compound. This step is typically performed under mild conditions using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of the ketone group in the benzoxazepine ring can yield the corresponding alcohol.
Substitution: The aromatic ring in the benzoxazepine core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoxazepine derivatives.
Scientific Research Applications
N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide
- N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}propionamide
Uniqueness
N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}butanamide stands out due to its butanamide moiety, which imparts unique physicochemical properties and enhances its potential for diverse applications. The presence of the sulfamoyl group also contributes to its distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[4-[(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-3-4-19(24)21-14-5-8-16(9-6-14)29(26,27)22-15-7-10-18-17(13-15)20(25)23(2)11-12-28-18/h5-10,13,22H,3-4,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUGSJUQIKNOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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